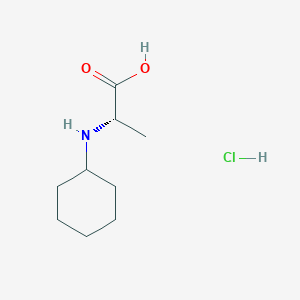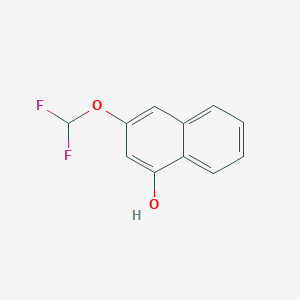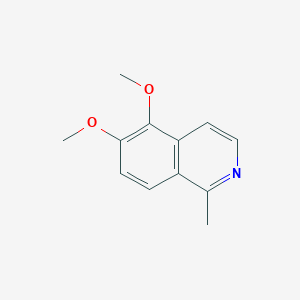![molecular formula C10H12FN3O B15068964 (NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B15068964.png)
(NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime is a synthetic organic compound that belongs to the class of nicotinaldehyde derivatives This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and an oxime functional group attached to the nicotinaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Nicotinaldehyde Core: Starting from a suitable pyridine derivative, the nicotinaldehyde core can be synthesized through a series of reactions such as halogenation, nitration, and reduction.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the nicotinaldehyde core.
Formation of the Oxime Group: The oxime group can be formed by reacting the aldehyde with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Condensation: Amines or hydrazines under mild heating.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Substituted nicotinaldehyde derivatives.
Condensation: Imines or hydrazones.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving nicotinaldehyde derivatives.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with specific properties.
作用機序
The mechanism of action of (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and the pyrrolidine ring can influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde: Lacks the oxime group.
6-(Pyrrolidin-1-yl)nicotinaldehydeoxime: Lacks the fluorine atom.
2-Fluoro-6-(pyrrolidin-1-yl)pyridine: Lacks the aldehyde and oxime groups.
Uniqueness
(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime is unique due to the combination of the fluorine atom, pyrrolidine ring, and oxime group, which can confer distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with specific desired activities.
特性
分子式 |
C10H12FN3O |
|---|---|
分子量 |
209.22 g/mol |
IUPAC名 |
(NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H12FN3O/c11-10-8(7-12-15)3-4-9(13-10)14-5-1-2-6-14/h3-4,7,15H,1-2,5-6H2/b12-7- |
InChIキー |
JQAZDWJJXUPEHW-GHXNOFRVSA-N |
異性体SMILES |
C1CCN(C1)C2=NC(=C(C=C2)/C=N\O)F |
正規SMILES |
C1CCN(C1)C2=NC(=C(C=C2)C=NO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



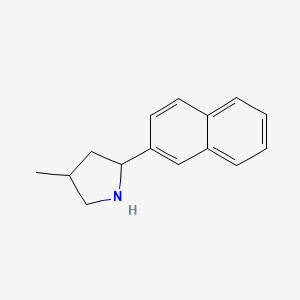
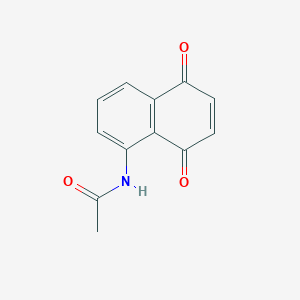


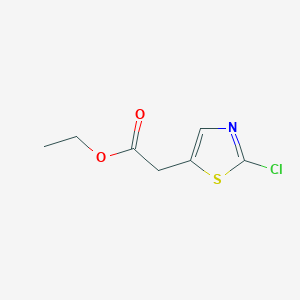
![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
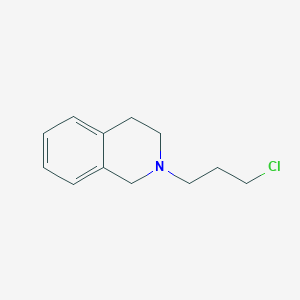
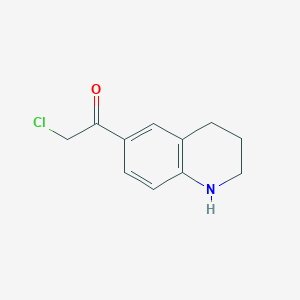
![Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15068941.png)
